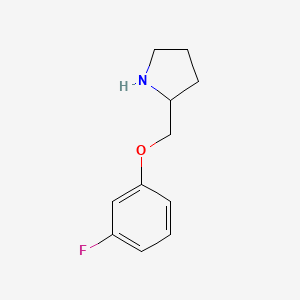

2-(3-Fluorophenoxymethyl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

883541-83-1 |

|---|---|

Molecular Formula |

C11H14FNO |

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-[(3-fluorophenoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14FNO/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10/h1,3,5,7,10,13H,2,4,6,8H2 |

InChI Key |

CZMLRTHMBKPCPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)COC2=CC(=CC=C2)F |

Origin of Product |

United States |

Integration of Computational and Experimental Methods:a Powerful Approach is to Combine Experimental Testing with Computational Modeling.nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build statistical models that correlate the 3D properties (steric and electrostatic fields) of molecules with their biological activity. nih.govmdpi.com These models can highlight which properties are truly critical for activity and can help identify outlier compounds whose results conflict with the model's predictions, flagging them for further investigation.

Molecular Docking and Molecular Dynamics (MD) Simulations: Docking studies can predict the binding pose of different derivatives within a homology model or crystal structure of the target protein. nih.gov This can reveal, for example, that a specific substituent causes a steric clash or induces an unfavorable conformational change in the protein, explaining a loss of activity that was not obvious from 2D structural comparisons. MD simulations can then assess the stability of these predicted binding poses over time. nih.gov

Advanced Biophysical and Pharmacological Assays:contradictory Data Can Sometimes Arise from the Biological Assay Itself.

Refining Assay Conditions: Ensuring that assay conditions (e.g., pH, salt concentration, presence of co-factors) are optimal and consistent is crucial.

Orthogonal Assays: Using a different type of assay that measures the same biological endpoint through a different mechanism can help validate or challenge initial findings. For example, if an enzyme inhibition assay gives confusing results, a cell-based assay measuring the downstream effect of that enzyme's inhibition can provide clarification.

Investigating Off-Target Effects: A compound may appear to have low activity not because it fails to bind the intended target, but because it has a confounding off-target effect that masks the desired outcome in a complex biological system. Profiling compounds against a panel of related targets can help identify such issues.

Systematic Re Synthesis and Purification:finally, the Possibility of Experimental Error in the Synthesis or Characterization of the Compounds Must Be Considered. Inconsistent Sar Can Sometimes Be Traced Back to Impurities or an Incorrect Structural Assignment for a Key Compound. Re Synthesizing and Rigorously Purifying and Characterizing the Compounds in Question Using Modern Analytical Techniques E.g., 2d Nmr, Mass Spectrometry, Chiral Chromatography Can Resolve Such Discrepancies.nih.gov

By systematically applying these computational, structural, and advanced experimental methods, researchers can untangle complex SAR data, build a more robust understanding of the pharmacophore, and guide the rational design of improved 2-(3-Fluorophenoxymethyl)pyrrolidine derivatives. matec-conferences.orgnih.gov

Theoretical and Computational Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. researchgate.netmdpi.com This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. For derivatives of pyrrolidine (B122466), molecular docking has been extensively used to explore interactions with various enzymes and receptors. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which calculates the binding free energy. The interactions typically stabilizing the protein-ligand complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-stacking, and salt bridges. volkamerlab.org In the case of 2-(3-Fluorophenoxymethyl)pyrrolidine, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, in its protonated form, a donor. The fluorophenoxy group can engage in hydrophobic and aromatic stacking interactions, while the fluorine atom may form specific halogen bonds or other electrostatic interactions.

Studies on structurally related pyrrolidine inhibitors reveal common interaction patterns. For instance, docking studies of pyrrolidine derivatives targeting the polo-box domain of Polo-Like Kinase 1 identified key hydrophobic interactions within the binding pocket. nih.gov Similarly, docking of pyrrolidine-based compounds into the active sites of various enzymes has helped elucidate their inhibitory mechanisms by identifying critical amino acid residues that form hydrogen bonds or other stabilizing contacts. nih.govresearchgate.net

| Protein Target | Pyrrolidine Derivative Class | Key Interacting Residues (Example) | Primary Interaction Types |

|---|---|---|---|

| Polo-Like Kinase 1 (PBD) | Peptidomimetic Pyrrolidines | Arg518, Gln536 | Hydrophobic, Hydrogen Bonds |

| NF-κB (p65/p50) | Pyxinol Derivatives | Not specified | Binding near DNA interaction sites |

| GABAA Receptor | Fused Pyrido-Thieno-Pyrimidines | Not specified | Hydrophobic, Electrostatic Forces |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic and structural properties of a molecule. researchgate.netuci.eduaps.org DFT provides a balance between accuracy and computational cost, making it a standard tool for studying geometries, energies, and reactivity. nih.gov

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. The two most common low-energy conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of the plane. acs.org Quantum chemical calculations can accurately predict the geometry of these conformers and determine their relative energies. nih.govacs.org

For this compound, DFT calculations would be used to determine the most stable pucker of the pyrrolidine ring and the preferred orientation (axial vs. equatorial) of the fluorophenoxymethyl substituent. The relative energies of different rotamers around the C-O and C-C single bonds of the side chain can also be calculated to identify the global minimum energy conformation. Studies on substituted prolines have shown that substituents significantly influence the ring's conformation and the relative energy of cis and trans isomers about the amide bond, a principle that extends to other pyrrolidine derivatives. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP and post-Hartree-Fock methods (MP2) often employed for reliable results. acs.orgub.edu

DFT is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway. acs.orgacs.org

The synthesis of the pyrrolidine ring can be achieved through various routes, such as intramolecular C-H amination or cycloaddition reactions. DFT studies on copper-catalyzed intramolecular aminations, for example, have elucidated the catalytic cycle, involving different oxidation states of the metal catalyst. nih.gov For the synthesis of cyclobutanes from pyrrolidines, DFT calculations revealed a mechanism involving the formation of a 1,4-biradical intermediate, with the rate-determining step being the cleavage of two C-N bonds and the release of N₂. acs.orgnih.gov Such computational investigations can explain experimental outcomes like stereoselectivity and yields, and guide the optimization of reaction conditions to improve the synthesis of target molecules like this compound. researchgate.net

Molecular Dynamics Simulations of Compound-Target Systems

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govresearchgate.netspringernature.com An MD simulation of a this compound-protein complex would begin with the pose predicted by docking. The system is then solvated in a water box with ions to mimic physiological conditions, and the forces on each atom are calculated using a force field. nih.gov

By solving Newton's equations of motion iteratively, MD simulations track the trajectory of all atoms over a period typically ranging from nanoseconds to microseconds. This allows for the assessment of the stability of the initial binding pose; if the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. researchgate.net

Furthermore, MD simulations provide crucial insights into:

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD can capture this "induced fit" phenomenon. frontiersin.org

Role of Water: Simulations can reveal the role of specific water molecules in mediating protein-ligand interactions, forming water-bridged hydrogen bonds. frontiersin.org

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimations of binding free energy.

These simulations are critical for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.govfrontiersin.org

In Silico Prediction of Physico-Chemical Properties for Rational Design

The rational design of new molecules often begins with the in silico prediction of their physicochemical properties. researchgate.netupf.edu These properties are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Quantitative Structure-Property Relationship (QSPR) models and other computational tools are frequently used to estimate these values before a compound is synthesized, saving time and resources. nih.govnih.gov

For this compound, key properties can be calculated to assess its drug-likeness. These include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors. These parameters are often evaluated against empirical rules, such as Lipinski's Rule of Five, to predict oral bioavailability. researchgate.net

| Property | Predicted Value | Significance in Drug Design |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FNO | Defines the elemental composition of the molecule. |

| Molecular Weight | 209.26 g/mol | Influences absorption and diffusion; typically <500 Da for oral drugs. |

| XLogP3 | 2.2 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Influences solubility and binding to targets; typically ≤5. |

| Hydrogen Bond Acceptor Count | 2 | Influences solubility and binding to targets; typically ≤10. |

| Rotatable Bond Count | 3 | Relates to conformational flexibility; higher counts can decrease bioavailability. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Correlates with membrane permeability and bioavailability. |

Data sourced from computational models.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation of 2-(3-Fluorophenoxymethyl)pyrrolidine

Spectroscopy is fundamental to determining the precise molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, offers a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and position of the fluorine atom in this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence of the compound's connectivity and stereochemistry.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge (-OCH₂-), and the 3-fluorophenyl group. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal proton-proton coupling, helping to establish the connectivity of the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment (e.g., carbons bonded to nitrogen, oxygen, or fluorine). This technique is crucial for confirming the presence of all carbon atoms in the expected structure.

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. For this molecule, a single signal would be expected, confirming the presence of the fluorine atom. The chemical shift and coupling of this signal with nearby protons (if any) would definitively establish its position on the aromatic ring.

Table 1: Predicted NMR Data for this compound Note: This table presents expected chemical shift ranges based on the analysis of similar chemical structures. Actual experimental values may vary.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.5 - 7.4 | Multiplets (m) |

| Pyrrolidine (N-H) | 1.5 - 3.0 (broad) | Singlet (s) | |

| Pyrrolidine & Methylene Bridge (C-H) | 2.8 - 4.2 | Multiplets (m) | |

| Pyrrolidine (C-H) | 1.6 - 2.2 | Multiplets (m) | |

| ¹³C | Aromatic (C-F) | 161 - 165 (d, ¹JCF) | Doublet (d) |

| Aromatic (C-O) | 158 - 160 | Singlet (s) | |

| Aromatic (C-H) | 103 - 131 | Singlets (s) / Doublets (d) | |

| Methylene Bridge (O-CH₂) | 68 - 75 | Singlet (s) | |

| Pyrrolidine (C) | 25 - 60 | Singlets (s) | |

| ¹⁹F | Aromatic (C-F) | -110 to -115 | Singlet (s) or Multiplet (m) |

Mass Spectrometry (MS) Applications (e.g., High-Resolution MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₁H₁₄FNO), HRMS can confirm the elemental composition by matching the exact mass to the calculated theoretical mass, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) typically used in GC-MS causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. Key fragments for this molecule would likely arise from the cleavage of the ether bond and the fragmentation of the pyrrolidine ring, providing corroborative structural evidence. For instance, a common fragmentation in pyrrolidine derivatives involves the loss of groups adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Table 2: Expected Mass Spectrometry Data for this compound Note: This table lists the predicted exact mass and potential key fragments based on the compound's structure.

| Analysis | Parameter | Expected Value / Fragment |

|---|---|---|

| HRMS | Calculated Exact Mass [M+H]⁺ | 196.1132 g/mol |

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 195 |

| Pyrrolidinylmethyl cation | m/z 84 | |

| Fluorophenoxy cation | m/z 111 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features.

Table 3: Characteristic Infrared Absorption Bands for this compound Note: This table shows typical wavenumber ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3010 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1580 - 1620 and 1450 - 1520 |

| C-O (aryl ether) | Asymmetric Stretch | 1200 - 1275 |

| C-F (aryl fluoride) | Stretch | 1100 - 1250 |

| C-N (amine) | Stretch | 1020 - 1220 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, by-products, or impurities, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds.

Analytical HPLC: For purity assessment, a reversed-phase HPLC method is typically employed. The compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). A UV detector can be used for quantification, as the fluorophenyl group contains a chromophore that absorbs UV light. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Preparative HPLC: When high-purity material is required for further studies, preparative HPLC can be used. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the desired compound.

Gas Chromatography (GC) and GC-MS Techniques

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) provides high sensitivity for quantitative analysis. When coupled with a mass spectrometer (GC-MS), this technique not only assesses purity but also provides structural confirmation of the main peak and identification of any impurities. nih.govresearchgate.net

Specialized Fluorine-Specific Analytical Methods in Research

The precise quantification and characterization of fluorinated compounds such as this compound are paramount in various fields of research. While standard analytical techniques provide valuable structural information, specialized methods that specifically target the fluorine atom offer enhanced sensitivity and elemental specificity. These techniques are crucial for determining the exact fluorine content, which is often a critical parameter. This section explores two such advanced, fluorine-specific analytical methodologies: Particle-Induced Gamma-Ray Emission (PIGE) and Combustion Ion Chromatography (CIC).

Particle-Induced Gamma-Ray Emission (PIGE)

Particle-Induced Gamma-Ray Emission (PIGE) is a highly sensitive and non-destructive nuclear analytical technique employed for the quantitative analysis of light elements, with a particular aptitude for fluorine. ansto.gov.au The methodology is founded on the principles of nuclear physics, where a sample containing the target nuclide, in this case, ¹⁹F, is irradiated with a high-energy proton beam. iaea.org

The process begins with the acceleration of protons, typically to energies in the mega-electron volt (MeV) range, which are then directed at the sample. mdpi.com When a proton collides with a ¹⁹F nucleus, it can induce a nuclear reaction, specifically inelastic scattering (¹⁹F(p,p′γ)¹⁹F). mdpi.com This interaction excites the fluorine nucleus to a higher energy state. The excited nucleus rapidly de-excites, returning to its ground state by emitting characteristic gamma-rays at specific energies. ansto.gov.au For fluorine, prominent gamma-ray emissions are observed at 110 keV and 197 keV. nih.gov

A gamma-ray detector, commonly a high-purity germanium (HPGe) detector, is used to measure the energy and intensity of the emitted gamma-rays. ansto.gov.au The energy of the gamma-rays confirms the presence of fluorine, while the intensity, or the number of detected gamma-rays, is directly proportional to the concentration of fluorine in the sample. researchgate.net PIGE offers the advantage of minimal sample preparation and can be applied to a wide range of sample matrices, including solids and liquids. researchgate.net

In a representative research scenario, PIGE analysis was employed to determine the fluorine content in a synthesized batch of this compound. The primary objective was to confirm the elemental composition and purity of the compound.

A sample of the compound was deposited onto a suitable substrate and placed in the PIGE analysis chamber. The sample was irradiated with a 3.4 MeV proton beam. mdpi.com The resulting gamma-ray spectrum clearly showed the characteristic peaks for fluorine at 110 keV and 197 keV, confirming its presence. Quantification was achieved by comparing the integrated peak areas to that of a certified fluorine standard, such as calcium fluoride (B91410) (CaF₂), analyzed under identical experimental conditions.

The results indicated a fluorine concentration that was in close agreement with the theoretical value for this compound, thereby verifying the successful incorporation of the fluorine atom into the molecular structure. The non-destructive nature of the technique allowed for the subsequent analysis of the same sample by other methods if required.

Interactive Data Table: Representative PIGE Analysis Data for this compound

| Parameter | Value | Unit |

| Proton Beam Energy | 3.4 | MeV |

| Target Nucleus | ¹⁹F | - |

| Nuclear Reaction | ¹⁹F(p,p′γ)¹⁹F | - |

| Characteristic Gamma-Ray Energy 1 | 110 | keV |

| Characteristic Gamma-Ray Energy 2 | 197 | keV |

| Integrated Counts (197 keV peak) | 45,280 | - |

| Certified Standard | Calcium Fluoride (CaF₂) | - |

| Calculated Fluorine Concentration | 9.68 | % (w/w) |

| Theoretical Fluorine Concentration | 9.73 | % (w/w) |

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful analytical technique for the determination of halogens, including fluorine, in a wide array of sample matrices. qa-group.com This method is particularly useful for organofluorine compounds as it provides a means to quantify the total fluorine content. chromatographyonline.com The technique involves a two-step process: the complete combustion of the sample, followed by the analysis of the resulting products using ion chromatography. shimadzu.com

In the initial step, a precisely weighed amount of the sample, such as this compound, is introduced into a high-temperature furnace, with temperatures typically reaching 900-1100°C. thermofisher.com In an oxygen-rich atmosphere, the organic matrix is completely combusted, and the covalently bonded fluorine is converted into hydrogen fluoride (HF). shimadzu.com The gaseous combustion products are then passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻). shimadzu.com

The second step involves the injection of this absorption solution into an ion chromatograph. The fluoride ions are separated from other anions on an ion-exchange column and are subsequently detected by a conductivity detector. shimadzu.com The concentration of fluoride in the absorption solution is determined by comparing the peak area to a calibration curve generated from standards of known fluoride concentration. researchgate.netnih.gov From the concentration of fluoride ions, the total fluorine content in the original sample can be accurately calculated.

To ascertain the total fluorine content in a sample of this compound, CIC analysis was performed. A small, accurately weighed portion of the compound was subjected to combustion at 1000°C in a stream of oxygen. The resulting gases were absorbed in deionized water.

The absorption solution was then analyzed by ion chromatography using a potassium hydroxide (B78521) eluent. The resulting chromatogram displayed a distinct peak at a retention time corresponding to the fluoride ion. The concentration of fluoride was quantified using a multi-point calibration curve prepared from sodium fluoride standards.

The experimentally determined fluorine concentration was found to be consistent with the theoretical percentage of fluorine in this compound. This confirmed the elemental integrity of the compound and demonstrated the utility of CIC for the accurate quantification of fluorine in complex organic molecules. The method's high sensitivity and specificity for halogens make it an invaluable tool in the characterization of fluorinated compounds. qa-group.com

Interactive Data Table: Representative CIC Analysis Data for this compound

| Parameter | Value | Unit |

| Sample Weight | 2.54 | mg |

| Combustion Temperature | 1000 | °C |

| Absorption Solution Volume | 10 | mL |

| IC Eluent | 20 mM Potassium Hydroxide | - |

| Fluoride Retention Time | 4.8 | min |

| Measured Fluoride Concentration in Solution | 24.6 | mg/L |

| Calculated Fluorine in Sample | 9.69 | % (w/w) |

| Theoretical Fluorine in Sample | 9.73 | % (w/w) |

Advanced Research Applications of 2 3 Fluorophenoxymethyl Pyrrolidine and Its Derivatives in Chemical Biology

Development of Ligands for Specific Receptors and Enzymes (e.g., Cholinergic, EP2, TRPV4, Caspases)

The 2-(phenoxymethyl)pyrrolidine (B2688903) scaffold is a privileged structure for interacting with a variety of biological targets. The strategic placement of a fluorine atom on the phenyl ring can enhance binding affinity, metabolic stability, and pharmacokinetic properties.

Cholinergic Receptors: Derivatives of pyrrolidine (B122466) have been extensively investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological disorders. nih.gov Research on pyrrolidinyl benzofurans and benzodioxanes has demonstrated that modifications to the aromatic portion of the molecule can lead to high affinity and selectivity for the α4β2 nAChR subtype. unimi.it This suggests that derivatives of 2-(3-Fluorophenoxymethyl)pyrrolidine could be potent and selective modulators of nAChRs, with potential applications in the study and treatment of conditions like Alzheimer's disease and nicotine (B1678760) addiction.

| Compound Class | Target | Ki (nM) | Reference |

| Pyrrolidinyl Benzofurans | α4β2 nAChR | Varies | unimi.it |

| Piperidine Derivatives | Nicotinic Cholinergic Receptor | 0.08-0.24 µM | nih.gov |

EP2 Receptors: The prostaglandin (B15479496) E2 receptor EP2 is a key player in inflammation and has emerged as a therapeutic target for a variety of diseases. nih.gov While the direct interaction of this compound with EP2 receptors has not been reported, the development of selective EP2 antagonists has been a focus of research. Studies on indole-amide derivatives have identified potent antagonists, demonstrating that specific structural motifs can confer high selectivity over other prostanoid receptors. nih.gov The 2-(phenoxymethyl)pyrrolidine scaffold could serve as a novel core for the design of new EP2 receptor modulators.

| Compound | Target | Potency (Schild KB) | Reference |

| Piperidine derivative (7k) | EP2 Receptor | ~2.3-fold higher than lead | nih.gov |

| Pyrrolidine derivative (7j) | EP2 Receptor | Similar to lead | nih.gov |

TRPV4 Channels: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is involved in a variety of physiological processes, and its dysfunction is linked to several diseases. A novel series of pyrrolidine sulfonamides has been developed as potent and selective TRPV4 antagonists. nih.govnih.gov These compounds, discovered through modification of an earlier inhibitor, feature a novel pyrrolidine diol core and demonstrate in vivo efficacy in a model of pulmonary edema. nih.gov This highlights the potential for this compound derivatives, with appropriate functionalization, to act as modulators of TRPV4 channels.

| Compound Class | Target | Activity | Reference |

| Pyrrolidine Sulfonamides | TRPV4 | Antagonist | nih.gov |

Caspases: Caspases are a family of proteases that play a critical role in apoptosis, or programmed cell death. The development of caspase inhibitors is a promising therapeutic strategy for diseases characterized by excessive cell death. Spiropyrrolidine derivatives have been synthesized and shown to induce cancer cell death through a caspase-3 mediated apoptotic pathway. researchgate.net This indicates that the pyrrolidine scaffold can be a valuable starting point for the design of novel caspase modulators. Further investigation into this compound derivatives could lead to the discovery of potent and selective caspase inhibitors.

| Compound | Cell Line | IC50 (µM) | Reference |

| Spiropyrrolidine derivative (55a) | A549 | 65.68 ± 3.24 | researchgate.net |

| Spiropyrrolidine derivative (55a) | Jurkat | 40.20 ± 4.34 | researchgate.net |

Exploration of Novel Pyrrolidine-Based Scaffolds for Modulating Biological Systems

The pyrrolidine ring is a highly versatile scaffold that can be readily functionalized to create diverse libraries of compounds for biological screening. nih.govresearchgate.net Its three-dimensional nature provides an excellent platform for orienting substituents in precise spatial arrangements to optimize interactions with biological targets. nih.gov The exploration of novel scaffolds based on the this compound core could lead to the discovery of compounds with unique biological activities.

For example, the pyrrolidine-2,3-dione (B1313883) scaffold has been identified as a potential inhibitor of PBP3 in Pseudomonas aeruginosa, opening up new avenues for the development of antibacterial agents. The discovery of this novel activity highlights the potential of exploring diverse pyrrolidine-based architectures. By employing various synthetic strategies, such as multicomponent reactions or diversity-oriented synthesis, the this compound core can be elaborated into a wide range of novel scaffolds, including spirocyclic and fused ring systems. These new chemical entities could then be screened against a panel of biological targets to identify novel modulators of biological systems.

Investigation of Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit vastly different pharmacological profiles. nih.gov The pyrrolidine ring can possess multiple stereogenic centers, and the specific spatial arrangement of substituents can dramatically influence binding affinity and selectivity for a given biological target. nih.gov

In the case of this compound, the carbon atom at the 2-position of the pyrrolidine ring is a chiral center. The (R) and (S) enantiomers are expected to have distinct interactions with their biological targets. For instance, in a series of pyrrolidine-based endothelin receptor antagonists, the stereochemistry at the substituted positions was crucial for achieving high selectivity for the ETA receptor subtype. nih.gov Similarly, the biological activity of pyrrolidine-containing drugs is often dependent on a specific stereoisomer. mdpi.com

A systematic investigation of the stereochemical influence on the biological activity of this compound derivatives would involve the synthesis and biological evaluation of individual stereoisomers. This would provide valuable structure-activity relationship data and could lead to the identification of more potent and selective compounds.

| Compound Feature | Influence on Biological Activity | Reference |

| Stereogenicity of carbons | Different stereoisomers can lead to different biological profiles due to different binding modes. | nih.gov |

| Spatial orientation of substituents | Can change the binding mode of antiestrogen (B12405530) benzopyran derivatives. | nih.gov |

| Chirality | Crucial for the biological activity and interactions with other molecules. | researchgate.net |

Concluding Remarks and Future Research Perspectives

Synthesis of Novel Derivatives and Their Pharmacological Characterization

The structural framework of 2-(3-Fluorophenoxymethyl)pyrrolidine offers multiple sites for chemical modification to generate a library of novel derivatives. Future synthetic efforts can be systematically directed toward modifying the pyrrolidine (B122466) ring, the phenyl ring, and the connecting ether linkage. The primary goal of such synthetic endeavors is to explore the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity for various biological targets. nih.gov

Key synthetic strategies could include:

N-Substitution of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime target for functionalization. Reactions such as N-alkylation, N-acylation, and N-arylation can introduce a wide variety of substituents. These modifications can influence the molecule's polarity, basicity, and steric profile, which are critical for target engagement and pharmacokinetic properties.

Modification of the Phenyl Ring: The 3-fluoro substituent on the phenyl ring can be repositioned, or additional substituents (e.g., chloro, bromo, methyl, methoxy (B1213986) groups) can be introduced. These changes would modulate the electronic properties and lipophilicity of the aromatic ring, potentially altering protein-ligand interactions.

Stereoselective Synthesis: The chiral center at the C2 position of the pyrrolidine ring is of significant importance. Developing stereoselective synthetic routes to obtain pure enantiomers is crucial, as different stereoisomers often exhibit distinct pharmacological profiles and potencies. nih.govmdpi.com

Once synthesized, these novel derivatives would require comprehensive pharmacological characterization. Given the broad spectrum of biological activities associated with pyrrolidine-based compounds, a multi-tiered screening approach would be beneficial. nih.govekb.eg Initial screenings could target activities for which pyrrolidines are well-known, including antimicrobial, antifungal, anticancer, and anticonvulsant effects. nih.govresearchgate.net

Table 1: Potential Synthetic Modifications and Target Pharmacological Assays for Derivatives of this compound

| Modification Site | Type of Modification | Potential Functional Groups to Introduce | Target Pharmacological Assays |

|---|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation / N-Acylation | Small alkyl chains, benzyl (B1604629) groups, amide functionalities, heterocycles | CNS receptor binding, enzyme inhibition (e.g., DPP-IV for diabetes), antimicrobial screens |

| Phenyl Ring | Substitution | Additional halogens (Cl, Br), electron-donating groups (CH₃, OCH₃), electron-withdrawing groups (CF₃, NO₂) | Anticancer (tyrosine kinase inhibition), anti-inflammatory (COX/LOX inhibition), antiviral screens |

| Pyrrolidine Ring (C3, C4, C5) | Hydroxylation, Amination | Hydroxyl (-OH), Amino (-NH₂) | Glycosidase inhibition (antidiabetic), ion channel modulation (antiarrhythmic) |

| Stereochemistry (C2) | Enantiomer Separation | Resolution of (R) and (S) isomers | Comparative assays for all identified biological activities to determine stereospecificity |

Emerging Avenues for Research on Fluorinated Pyrrolidine Ethers

The presence of a fluorine atom in this compound opens up several cutting-edge research avenues beyond traditional drug discovery. The unique properties of fluorine make these compounds suitable for specialized applications in chemical biology and medical imaging.

¹⁸F Radiochemistry for Positron Emission Tomography (PET): One of the most significant emerging areas is the development of PET imaging agents. The fluorine atom can be substituted with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), a widely used positron emitter. If a derivative of this compound shows high affinity for a specific biological target in the central nervous system (e.g., a neurotransmitter receptor or transporter), its ¹⁸F-labeled counterpart could be developed as a PET tracer to visualize and quantify these targets in the living brain. This has profound implications for the diagnosis and monitoring of neurological and psychiatric disorders.

Probes for Chemical Biology: Fluorinated compounds are increasingly used as probes to study biological systems. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, with a chemical shift that is highly sensitive to the local environment. This allows for the use of ¹⁹F NMR spectroscopy to study protein-ligand interactions, enzyme mechanisms, and cellular uptake without the need for more disruptive labels. Derivatives of this compound could be designed as specific probes for these applications.

Agrochemical Research: The pyrrolidine scaffold is present in molecules with herbicidal, fungicidal, and insecticidal effects. nih.gov The introduction of fluorine is a common strategy in agrochemical development to enhance potency and metabolic stability. Therefore, an unexplored avenue is the evaluation of fluorinated pyrrolidine ethers for their potential use in crop protection.

Challenges and Opportunities in Pyrrolidine Derivative Research and Development

The exploration of this compound and its derivatives is not without its challenges, but these are balanced by significant opportunities for innovation in medicinal chemistry and pharmacology.

Challenges:

Stereocontrolled Synthesis: The foremost challenge is the development of efficient and scalable synthetic routes that provide precise control over stereochemistry. mdpi.comnih.gov Classical synthesis often yields racemic mixtures, and the separation of enantiomers can be costly and time-consuming. The development of novel asymmetric catalytic methods is essential.

Predicting Fluorine's Effects: While fluorination is a popular strategy, its effects on a molecule's biological activity can be unpredictable. A fluorine atom can alter pKa, conformation, and metabolic pathways in complex ways. A deep understanding of fluorine's stereoelectronic effects is necessary to guide rational drug design.

Metabolic Profiling and Toxicity: A significant hurdle in drug development is understanding a compound's metabolic fate and potential toxicity. The C-F bond is generally stable, but metabolic defluorination can sometimes lead to toxic metabolites. Thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical.

Opportunities:

Exploring Uncharted Chemical Space: Pyrrolidine derivatives represent a "privileged scaffold" that has yielded numerous approved drugs. nih.gov The specific combination of a fluorophenoxymethyl side chain with the pyrrolidine core remains relatively unexplored, offering a vast chemical space for discovering new bioactive molecules.

Multi-Target Drug Design: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The versatility of the pyrrolidine scaffold allows for the design of derivatives that can modulate more than one target, potentially leading to more effective, multi-target therapies. mdpi.com

Fragment-Based Drug Discovery: The this compound structure can serve as a starting point or a fragment in fragment-based drug discovery (FBDD) campaigns. By identifying how this core structure binds to a protein target, it can be elaborated upon to build highly potent and selective drug candidates.

Table 2: Summary of Challenges and Opportunities in Pyrrolidine Derivative R&D

| Category | Key Points |

|---|---|

| Challenges | • Achieving high enantioselectivity in synthesis is difficult and often costly. • The biological effects of fluorination can be unpredictable. • Potential for metabolic instability or formation of toxic metabolites requires extensive study. |

| Opportunities | • The vast, unexplored chemical space of fluorinated pyrrolidine ethers offers high potential for novel discoveries. • The scaffold is ideal for developing multi-target ligands for complex diseases. • The structure can be utilized as a valuable fragment for building new drugs in FBDD programs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.